molecular formula C15H26N4O4 B2410915 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane CAS No. 694468-91-2

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane

Cat. No.: B2410915
CAS No.: 694468-91-2
M. Wt: 326.397
InChI Key: NRMDUTJZTCULJT-UHFFFAOYSA-N
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Description

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with two morpholinylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinylcarbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the morpholinylcarbonyl substitutions.

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Piperazine: Another diazepane derivative with different substituents.

Uniqueness

1,4-Bis(4-morpholinylcarbonyl)-1,4-diazepane is unique due to the presence of both the diazepane ring and the morpholinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4/c20-14(18-6-10-22-11-7-18)16-2-1-3-17(5-4-16)15(21)19-8-12-23-13-9-19/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMDUTJZTCULJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)N2CCOCC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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